1-(3,4,5-Trifluorophenyl)pentan-1-amine
CAS No.:
Cat. No.: VC17380177
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F3N |
|---|---|
| Molecular Weight | 217.23 g/mol |
| IUPAC Name | 1-(3,4,5-trifluorophenyl)pentan-1-amine |
| Standard InChI | InChI=1S/C11H14F3N/c1-2-3-4-10(15)7-5-8(12)11(14)9(13)6-7/h5-6,10H,2-4,15H2,1H3 |
| Standard InChI Key | BSUNNDGILBBBGH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C1=CC(=C(C(=C1)F)F)F)N |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 1-(3,4,5-trifluorophenyl)pentan-1-amine, reflects its bifunctional structure: a five-carbon aliphatic amine (pentan-1-amine) and a fully fluorinated aromatic ring (3,4,5-trifluorophenyl). The Standard InChIKey (BSUNNDGILBBBGH-UHFFFAOYSA-N) and Canonical SMILES (CCCCC(C1=CC(=C(C(=C1)F)F)F)N) encode its stereochemical and connectivity details.
Key Structural Features:
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Trifluorophenyl Group: The three fluorine atoms at positions 3, 4, and 5 create a strongly electron-deficient aromatic system, enhancing resistance to oxidative degradation .
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Pentan-1-amine Backbone: The five-carbon alkyl chain introduces lipophilicity, potentially improving membrane permeability in biological systems.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄F₃N | |
| Molecular Weight | 217.23 g/mol | |
| XLogP3 (Predicted) | ~3.2 (estim. from analogs) | |
| Hydrogen Bond Donors | 1 (NH₂) | |
| Hydrogen Bond Acceptors | 4 (3 F, 1 NH₂) |
Synthesis Pathways and Optimization
While no direct synthesis protocol for 1-(3,4,5-trifluorophenyl)pentan-1-amine is published, analogous fluorinated aromatic amines are typically synthesized via:
Grignard Reaction with Fluorinated Aromatics
A patent (CN109761820B) describes synthesizing 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine using a Grignard reagent (3,4,5-trifluorophenylmagnesium bromide) and trimethyl borate under controlled temperatures (-5°C to 25°C) . For 1-(3,4,5-trifluorophenyl)pentan-1-amine, a similar approach could involve:
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Formation of 3,4,5-Trifluorophenylmagnesium Bromide: Reacting 3,4,5-trifluorobromobenzene with magnesium in tetrahydrofuran (THF) .
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Nucleophilic Addition to Pentanenitrile: The Grignard reagent attacks pentanenitrile, followed by acidic hydrolysis to yield the primary amine.
Hofmann Degradation of Amides
The patent also details converting 3',4',5'-trifluorobiphenyl-2-carboxamide to the corresponding amine using sodium hypohalite (NaOCl/NaOH) at 5–7°C, achieving yields >90% . Applied to 1-(3,4,5-trifluorophenyl)pentanamide, this method could efficiently generate the target amine.
Table 2: Comparative Synthesis Yields for Analogous Compounds
| Compound | Method | Yield | Conditions | Source |
|---|---|---|---|---|
| 3,4,5-Trifluorophenylboronic Acid | Grignard | 44–47% | -30°C, THF, 12h | |
| 3',4',5'-Trifluorobiphenyl-2-amine | Hofmann Degradation | 92% | NaOCl, 5–7°C → 70–73°C |
Physicochemical and Reactivity Profiles
Solubility and Lipophilicity
The trifluorophenyl group confers low aqueous solubility but enhances lipid bilayer permeability, as seen in analogs like (S)-1-(3,4,5-trifluorophenyl)propan-1-amine (LogP ≈ 2.8). For the pentyl derivative, predicted LogP values (~3.2) suggest greater membrane affinity than shorter-chain analogs.
Electronic Effects
Fluorine’s strong electron-withdrawing nature reduces the amine’s nucleophilicity, directing reactivity toward:
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Electrophilic Aromatic Substitution: Limited due to deactivated aryl ring.
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Schiff Base Formation: The primary amine reacts with aldehydes/ketones, useful for constructing imine-linked materials.
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine | Dopamine Receptor Modulation | 120 nM | |
| 3',4',5'-Trifluorobiphenyl-2-amine | Antifungal (C. albicans) | 8 µg/mL |
Applications in Materials Science
Liquid Crystals
The combination of rigid fluorinated aromatics and flexible alkyl chains aligns with mesogen design principles. For example, 1-(3,4,5-trifluorophenyl)pentan-1-amine could serve as a building block for smectic liquid crystals with low melting points.
Polymer Additives
Incorporating fluorinated amines into polyamides or polyurethanes improves thermal stability and chemical resistance, critical for high-performance coatings.
Toxicological Considerations
Fluorinated compounds often exhibit prolonged biological half-lives due to C-F bond stability. While no toxicity data exists for this compound, related trifluorophenylamines show:
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Moderate Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats) in analogs .
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Environmental Persistence: Requires biodegradation studies to assess ecological impact.
Future Research Directions
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Biological Screening: Prioritize assays for kinase inhibition, antimicrobial activity, and CNS penetration.
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Material Characterization: Investigate dielectric properties for electronics applications.
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Green Synthesis: Develop catalytic methods to reduce halogenated waste, leveraging Pd-catalyzed aminations .
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